4-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonic acid is a chemical compound with the molecular formula and a molecular weight of approximately 334.36 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds. The compound is classified under quinazoline derivatives, which are known for their diverse biological activities.
The synthesis of 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonic acid can be achieved through several methods, typically involving the condensation of appropriate precursors. One common approach includes:
Technical details regarding the reaction mechanisms can vary depending on the specific synthetic route chosen, but they typically involve nucleophilic attack and cyclization processes.
The molecular structure of 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonic acid features a quinazoline core substituted with a benzenesulfonic acid group.
The compound is capable of undergoing various chemical reactions due to its functional groups:
These reactions highlight the versatility of 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonic acid in synthetic organic chemistry.
The mechanism of action for 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonic acid primarily revolves around its interaction with biological targets:
Data from pharmacological studies indicate that modifications to the structure can enhance potency and selectivity against various cancer types.
Relevant analyses such as spectroscopic methods (NMR, IR) confirm the presence of expected functional groups and structural integrity.
4-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonic acid has several scientific uses:
The synthesis of 4-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonic acid (CAS 34330-07-9) relies on strategic fusion of quinazolinone and sulfonic acid precursors. A primary route involves liquid-phase combinatorial synthesis, where substituted methyl anthranilates undergo cyclization with aryl isothiocyanates under mild heating (60–80°C). This yields the 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline core, which is subsequently sulfonated at the para-position using chlorosulfonic acid in dichloromethane [5]. Alternatively, substituted 2-(methylcarboxy)benzeneisothiocyanates can be cyclized with sulfonated primary amines, directly incorporating the benzenesulfonic acid moiety [5]. Atom economy exceeds 75% in optimized pathways due to minimal protecting group requirements.
Table 1: Key Synthetic Routes for Target Compound
Precursor Combination | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Methyl anthranilate + 4-Sulfophenyl isothiocyanate | Ethanol, reflux, 12 h | 68 | Direct sulfonic acid incorporation |
2-(Methylcarboxy)benzeneisothiocyanate + Sulfanilic acid | DMF, 100°C, 8 h | 72 | High regioselectivity |
2-Thioxoquinazolin-4-one + Sulfobenzenediazonium salt | Cu-catalyzed, pH 9, 25°C | 61 | Late-stage functionalization |
Cyclocondensation is the critical step for constructing the dihydro-4-oxo-2-thioxoquinazoline scaffold. Anthranilic acid derivatives react electrophilically with isothiocyanates via nucleophilic addition, followed by acid-catalyzed intramolecular dehydrative cyclization. This forms the C2=S/C4=O motif characteristic of 3,4-dihydroquinazoline-2-thioles [5]. Microwave irradiation (300 W, 120°C) reduces reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating [10]. Alternatively, S-alkylation of preformed 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines with 4-bromobenzenesulfonate introduces the sulfonic acid group post-cyclization, though this requires stoichiometric silver oxide for regiocontrol [5].
The sulfonic acid group (−SO₃H) enhances aqueous solubility and enables ionic immobilization for iterative synthesis. Its strong electron-withdrawing nature activates the quinazoline ring toward nucleophilic substitution at C2 and C4, facilitating combinatorial derivatization. Solid-phase synthesis exploits this by anchoring benzenesulfonic acid-modified quinazolines to aminosilylated silica via ionic interactions. Subsequent cyclative cleavage releases target hybrids with >95% purity, bypassing chromatography [9]. Additionally, the sulfonate group permits pH-dependent crystallization during workup: at pH 2–3, the protonated form precipitates selectively from aqueous ethanol, while impurities remain solubilized [1] [9].
Cyclization efficiency hinges on solvent polarity and protic character. Binary mixtures like acetonitrile/water (4:1) achieve 85% conversion by solubilizing both polar (anthranilic acid) and nonpolar (isothiocyanate) precursors while facilitating dehydration [5]. For greener synthesis, cyclization in subcritical water (200°C, autogenous pressure) replaces organic solvents entirely, though yields drop to 55% due to hydrolytic byproducts [10]. Catalysis with copper(II) acetate (5 mol%) accelerates ring closure 3-fold via Lewis acid activation of carbonyl groups, while heterogeneous zirconium phosphate nanoparticles enable catalyst recycling without yield loss over 5 cycles [10]. Phosphoric acid (0.1 M) suppresses oxazolone byproduct formation by protonating competing nucleophiles [1].
Table 2: Optimization of Cyclization Conditions
Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Acetonitrile/H₂O (4:1) | None | 80 | 12 | 68 |
Ethanol | Cu(OAc)₂ (5 mol%) | 70 | 4 | 79 |
Subcritical H₂O | Zr phosphate (20 mg/mL) | 200 | 1 | 55 |
Solvent-free | PTSA (10 mol%) | 120 | 3 | 72 |
Crude reaction mixtures contain unreacted anthranilic acids and hydrolyzed isothiocyanates. Preparative reverse-phase HPLC (Newcrom R1 column) using acetonitrile/water/phosphoric acid (30:70:0.1 v/v) resolves the target compound (retention time: 11.2 min) from these impurities [1] [9]. For kilogram-scale production, ion-exchange chromatography on Amberlite IRA-400 (Cl⁻ form) retains sulfonate-containing impurities, while the target elutes in 0.5 M NaCl. Subsequent acidification to pH 3 induces crystallization with 99.2% purity [9]. Solvent-resistant nanofiltration (200 Da MWCO) concentrates the compound 5-fold before lyophilization, reducing acetonitrile usage by 70% compared to traditional rotary evaporation [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1